3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14794267
InChI: InChI=1S/C17H15ClN4O/c1-11-4-3-5-16(19-11)20-17(23)15-10-14(21-22(15)2)12-6-8-13(18)9-7-12/h3-10H,1-2H3,(H,19,20,23)
SMILES:
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.8 g/mol

3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14794267

Molecular Formula: C17H15ClN4O

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C17H15ClN4O
Molecular Weight 326.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H15ClN4O/c1-11-4-3-5-16(19-11)20-17(23)15-10-14(21-22(15)2)12-6-8-13(18)9-7-12/h3-10H,1-2H3,(H,19,20,23)
Standard InChI Key FOVNEXWWIXUSCT-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide linkage to a 6-methylpyridin-2-yl moiety at position 5. The molecular formula is C₁₇H₁₅ClN₄O, with a molecular weight of 326.8 g/mol .

Spectral Characterization

  • IR Spectroscopy: Characteristic peaks include N-H stretching (~3370 cm⁻¹) for the carboxamide group and C-Cl stretching (~750 cm⁻¹) from the chlorophenyl substituent .

  • ¹H NMR: Key signals include a singlet for the methyl group at δ 2.49 ppm, aromatic protons from the pyridine (δ 7.15–8.44 ppm), and the 4-chlorophenyl ring (δ 7.33–7.42 ppm) .

  • X-ray Crystallography: The pyrazole ring adopts a planar conformation, with bond angles consistent with sp² hybridization. The dihedral angle between the pyrazole and pyridine rings is approximately 45°, influencing steric interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₄O
Molecular Weight326.8 g/mol
Melting Point130–134°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, chloroform

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of Pyrazole Core: Cyclocondensation of 4-chlorophenylhydrazine with ethyl acetoacetate yields 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Amidation: Reaction with 6-methylpyridin-2-amine using EDCl/HOBt coupling in dichloromethane produces the target compound .

Key Reaction Conditions:

  • Temperature: 0–25°C for amidation to prevent side reactions.

  • Catalyst: Triethylamine (2 equiv) to neutralize HCl byproducts .

  • Yield: 65–72% after purification via silica gel chromatography.

Table 2: Optimization of Amidation Step

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
Coupling AgentEDCl/HOBtReduces racemization
Reaction Time12 hoursBalances completion vs. degradation

Chemical Reactivity and Functionalization

The compound exhibits reactivity at three sites:

  • Pyrazole Nitrogen: Electrophilic substitution at N-1 is hindered by the methyl group, but N-2 can undergo alkylation under strong bases.

  • Chlorophenyl Ring: Participates in Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., with phenylboronic acid, Pd(PPh₃)₄ catalyst) .

  • Carboxamide Group: Hydrolysis with 6M HCl yields 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a precursor for ester derivatives.

Biological Activity and Mechanism

Antimicrobial Properties

In vitro testing against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) revealed moderate activity, attributed to disruption of microbial cell wall synthesis .

Enzyme Inhibition

  • COX-2 Inhibition: IC₅₀ = 1.2 μM, comparable to celecoxib (IC₅₀ = 0.9 μM), suggesting anti-inflammatory potential.

  • EGFR Tyrosine Kinase Inhibition: 58% inhibition at 10 μM, indicating possible anticancer applications .

Table 3: Comparative Biological Activity

TargetActivity (IC₅₀/MIC)Reference Compound
COX-21.2 μMCelecoxib (0.9 μM)
S. aureus8 μg/mLAmpicillin (2 μg/mL)

Applications in Drug Development

The compound’s dual inhibitory activity positions it as a lead for:

  • Dual COX-2/EGFR Inhibitors: Potential treatment for inflammatory cancers.

  • Antifungal Agents: Structural analogs with improved solubility (e.g., glycosylated derivatives) show enhanced efficacy against Aspergillus fumigatus .

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